N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide
Descripción
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide is a benzamide derivative featuring a benzothiazole ring linked to a phenyl group at the 4-position, with 2,4-dimethyl substituents on the benzamide moiety. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Structurally, the benzothiazole core provides a rigid aromatic system, while the dimethylbenzamide group introduces lipophilicity and steric effects that influence binding interactions with biological targets .
Synthetic routes for related compounds (e.g., N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides) involve coupling reactions between benzothiazole-containing intermediates and substituted benzoyl chlorides or activated carboxylic acids. Optimization studies highlight the importance of substituents on the benzamide ring for enhancing potency and selectivity, particularly in cancer cell lines .
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-14-7-12-18(15(2)13-14)21(25)23-17-10-8-16(9-11-17)22-24-19-5-3-4-6-20(19)26-22/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDLRPVSQUONMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthesis of 4-(1,3-Benzothiazol-2-yl)aniline
Method A: Cyclocondensation Approach
2-Aminothiophenol (5.0 g, 39.7 mmol) reacts with 4-nitrobenzoyl chloride (7.4 g, 39.7 mmol) in polyphosphoric acid (PPA) at 210°C for 6 hours. Subsequent reduction of the nitro group using 10% Pd/C (0.5 g) under H₂ (50 psi) in ethanol yields the aniline intermediate.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (crude) | 78% | |
| Purity (HPLC) | 95.2% | |
| Melting Point | 189-191°C |
Method B: Oxidative Cyclization
Bis(2-aminophenyl) disulfide (8.2 g, 30 mmol) reacts with 4-cyanobenzaldehyde (4.4 g, 33 mmol) in DMF under microwave irradiation (150W, 120°C, 20 min). Sodium dithionite-mediated reduction provides the target amine.
Amide Bond Formation Strategies
Direct Coupling via Acid Chloride
2,4-Dimethylbenzoic acid (4.8 g, 29 mmol) undergoes chlorination with thionyl chloride (8.7 mL, 120 mmol) at reflux for 3 hours. The resultant 2,4-dimethylbenzoyl chloride reacts with 4-(1,3-benzothiazol-2-yl)aniline (6.5 g, 26 mmol) in dry THF with triethylamine (7.3 mL, 52 mmol).
Optimization Data:
| Condition | Yield Improvement | Source |
|---|---|---|
| THF vs DCM | +18% efficiency | |
| 0°C vs RT | +12% purity | |
| Mol. Sieves (4Å) | 94% conversion |
Carbodiimide-Mediated Coupling
Alternative method using EDCI (5.7 g, 30 mmol) and HOBt (4.1 g, 30 mmol) in DMF at 0-5°C demonstrates superior control over exothermic reactions:
Reaction Stoichiometry:
Benzothiazolyl aniline : 2,4-DMBA = 1 : 1.05
Catalyst System = EDCI/HOBt/DIPEA (1:1:2)
Critical Process Parameters
Temperature Profile Optimization
Comparative kinetic study reveals optimal amidation at 45-50°C:
Time (h) | Temp (°C) | Yield (%)
---------------------------------
2 | 25 | 62
4 | 40 | 78
6 | 50 | 89 (optimal)
8 | 60 | 87 (degradation)
Solvent Screening Results
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 89 | 96 |
| DCM | 8.9 | 82 | 92 |
| DMF | 36.7 | 78 | 89 |
| EtOAc | 6.0 | 69 | 85 |
Purification and Characterization
Crystallization Protocol
Recrystallization from ethanol:water (7:3 v/v) achieves 99.1% purity:
Cooling gradient:
50°C → 25°C at 2°C/min
25°C → 5°C at 1°C/min
Hold at 5°C for 12h
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
δ 10.32 (s, 1H, NH), 8.42 (d, J=8.4 Hz, 2H), 7.98-7.82 (m, 4H), 7.52 (d, J=7.6 Hz, 1H), 7.31 (s, 1H), 2.64 (s, 3H, CH₃), 2.41 (s, 3H, CH₃)
FT-IR (KBr) :
3278 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O amide I), 1542 cm⁻¹ (benzothiazole ring)
Industrial-Scale Considerations
Análisis De Reacciones Químicas
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Key Compounds :
- N-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide derivatives (e.g., compound 5805026 and STOCK1S-82005) Structural Differences: The target compound replaces the acetamide group with a 2,4-dimethylbenzamide, increasing steric bulk and lipophilicity. Biological Activity: Anticancer: Afzal et al. (2016) demonstrated that halogenation (e.g., chloro, fluoro) on the benzamide ring enhances monoacylglycerol lipase (MAGL) inhibition, with IC50 values ranging from 25–50 μM. The dimethyl substitution in the target compound may improve membrane permeability but could reduce binding affinity compared to halogenated analogs . Antimicrobial: highlights benzothiazole-triazole derivatives (e.g., 6-fluoro and 6-methyl substituents) with potent activity against S. aureus (MIC = 2–4 μg/mL), comparable to ampicillin.
Table 1 : Activity Comparison of Benzothiazole-Acetamide Derivatives
Benzimidazole and Triazole Hybrids
Key Compounds :
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(substituted thiazol-5-yl)acetamides (9a–e, ) Structural Differences: These compounds replace the benzothiazole with benzimidazole and introduce triazole linkers, altering electronic properties and hydrogen-bonding capacity. Biological Activity: Antimicrobial: Compound 9c (4-bromophenyl substituent) showed moderate activity against Gram-positive bacteria (MIC = 8–16 μg/mL). The rigid triazole-benzimidazole scaffold may enhance target engagement compared to the more flexible benzothiazole-benzamide structure . Docking Studies: notes that 9c adopts a distinct binding pose in enzyme active sites, suggesting that linker flexibility and heterocycle choice critically influence molecular interactions .
Nicotinic Acid-Benzothiazole Conjugates
Key Compounds :
- 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)-4-thiazolidinone]nicotinamides (6a–j, ) Structural Differences: These feature a nicotinamide core instead of dimethylbenzamide and incorporate a thiazolidinone ring. Biological Activity: Antifungal: Compounds with 4-methylphenyl substituents (e.g., 6d) exhibited activity against C. albicans (MIC = 8 μg/mL), comparable to fluconazole. The thiazolidinone moiety likely contributes to hydrogen bonding with fungal targets, a feature absent in the target compound .
Sulfonamide and Oxadiazole Derivatives
Key Compounds :
- 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ()
Structural Differences : The sulfonamide group introduces polarity, contrasting with the hydrophobic dimethylbenzamide.
Biological Activity :
Critical Analysis of Structural and Functional Trends
- Substituent Effects : Halogenation (e.g., fluoro, bromo) in related compounds improves antimicrobial and anticancer activities by enhancing electron-withdrawing effects and target binding .
- Heterocycle Choice : Benzimidazole and triazole hybrids () show broader antimicrobial activity than benzothiazole derivatives, likely due to improved hydrogen-bonding capacity .
Actividad Biológica
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
Research indicates that compounds containing benzothiazole moieties exhibit a range of biological activities including antibacterial, antifungal, antidiabetic, and anticancer properties. The specific compound this compound has been studied for its potential as an α-amylase inhibitor, which is significant in the management of diabetes.
Inhibitory Activity Against α-Amylase
A notable study evaluated the inhibitory potential of benzothiazole derivatives against α-amylase. The synthesized compounds were tested for their ability to inhibit this enzyme, which plays a crucial role in carbohydrate metabolism. The results indicated that this compound showed promising inhibitory activity.
Table 1: Inhibition Potency of Related Compounds
| Compound Name | % Inhibition at 50 μg/mL | % Inhibition at 25 μg/mL | % Inhibition at 12.5 μg/mL |
|---|---|---|---|
| This compound | 87.5 | 82.27 | 79.94 |
| Acarbose (Control) | 77.96 | 71.17 | 67.24 |
The compound exhibited a significant inhibition rate compared to the control (acarbose), suggesting its potential as a therapeutic agent for diabetes management .
Structure-Activity Relationship (SAR)
The SAR studies conducted revealed that modifications in the benzothiazole and dimethylbenzamide structures could enhance or diminish the biological activity. The presence of specific functional groups was correlated with increased α-amylase inhibition. Molecular docking studies further elucidated the binding interactions between the compound and the enzyme's active site.
Key Findings from Molecular Docking
- Binding Affinity : The compound displayed strong binding affinity towards both human pancreatic α-amylase and Aspergillus oryzae α-amylase.
- Interaction Sites : Key interactions included hydrogen bonds and hydrophobic contacts that stabilize the enzyme-inhibitor complex.
Case Studies
- Antidiabetic Potential : A study highlighted the effectiveness of benzothiazole derivatives in lowering blood glucose levels in diabetic models, with this compound demonstrating significant efficacy.
- Anticancer Activity : Preliminary investigations suggested that similar benzothiazole derivatives could inhibit tumor cell growth through apoptosis induction.
Q & A
Q. How can researchers optimize the synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide for reproducibility and scalability?
Answer: The compound is synthesized via a multi-step protocol involving:
- Coupling reactions : Reacting 2,4-dimethylbenzamide derivatives with 4-(1,3-benzothiazol-2-yl)aniline intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in methanol or ethanol to achieve >95% purity .
- Validation : Confirm yield optimization via HPLC and mass spectrometry to monitor reaction completeness .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Answer: Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and substituent positions (e.g., distinguishing methyl groups at positions 2 and 4 on the benzamide ring) .
- Infrared (IR) spectroscopy : Identify characteristic peaks for amide C=O (~1650 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What are the primary biological mechanisms of action investigated for this compound?
Answer: Studies suggest:
- Enzyme modulation : Inhibition of kinases (e.g., EGFR) via competitive binding to ATP pockets, validated through in vitro kinase assays .
- Apoptosis induction : Upregulation of pro-apoptotic markers (e.g., Bax/Bcl-2 ratio) in cancer cell lines (e.g., MCF-7) via flow cytometry .
- Anti-inflammatory activity : Suppression of COX-2 and TNF-α in macrophage models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
Answer:
- Dose-response profiling : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) to control for assay variability .
- Structural analogs : Compare activity trends using a library of derivatives (e.g., nitro- vs. methoxy-substituted benzamides) to identify substituent-specific effects .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities and reconcile discrepancies in target selectivity .
Q. What strategies are recommended for overcoming crystallography challenges in determining this compound’s 3D structure?
Answer:
- Crystal growth : Optimize solvent mixtures (e.g., DCM/hexane) via vapor diffusion to obtain diffraction-quality crystals .
- Refinement tools : Use SHELXL for high-resolution data (≤1.0 Å) to resolve disorder in flexible groups (e.g., methyl substituents) .
- Twinned data : Apply SHELXPRO for twin-law correction in cases of pseudo-merohedral twinning .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
- Electron-withdrawing groups : Introduce nitro or sulfonyl groups at the benzamide para-position to enhance kinase inhibition (e.g., 20% increase in EGFR affinity observed in analogs) .
- Heterocyclic replacements : Substitute benzothiazole with benzoxazole to improve solubility while retaining anti-inflammatory activity .
- In silico screening : Prioritize derivatives with calculated LogP <3.5 for improved bioavailability .
Q. What methodologies are effective for modulating this compound’s selectivity toward specific biological targets?
Answer:
- Pharmacophore modeling : Map essential hydrogen-bonding and hydrophobic interactions using Schrödinger’s Phase .
- Proteomic profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding partners .
- Metabolic stability assays : Evaluate hepatic microsome stability to prioritize derivatives with longer half-lives .
Q. How can researchers enhance the photophysical properties of this compound for imaging applications?
Answer:
- Substituent engineering : Introduce electron-donating groups (e.g., -OCH₃) on the benzothiazole ring to redshift fluorescence emission (e.g., from 450 nm to 520 nm) .
- Aggregation-induced emission (AIE) : Modify solubility via PEGylation to enable nanoparticle-based imaging in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
